REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH2:12]([C:15]1[NH:16][CH:17]=[CH:18][N:19]=1)[CH2:13][CH3:14]>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([N:16]2[CH:17]=[CH:18][N:19]=[C:15]2[CH2:12][CH2:13][CH3:14])[N:3]=1
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
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C(CC)C=1NC=CN1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 0.1 N NaOH/H2O//CH2Cl2 (100 mL/50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with 0.1 N NaOH/H2O (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous phase was washed with CH2Cl2 (2×50 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed (H2O)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)N1C(=NC=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |